lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate
Description
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a modified amino acid derivative This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group on a butanoate backbone
Properties
Molecular Formula |
C10H18LiNO5 |
|---|---|
Molecular Weight |
239.2 g/mol |
IUPAC Name |
lithium;(2S)-4-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5.Li/c1-6(5-12)7(8(13)14)11-9(15)16-10(2,3)4;/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14);/q;+1/p-1/t6?,7-;/m0./s1 |
InChI Key |
VPQYBSIWYVCVPT-JWOPXBRZSA-M |
Isomeric SMILES |
[Li+].CC(CO)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
[Li+].CC(CO)C(C(=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate
- Molecular Formula: C10H19LiNO5
- Structural Features:
- A Boc-protected amino group at the 2-position
- A hydroxy group at the 4-position
- A methyl substituent at the 3-position
- Carboxylate coordinated with lithium ion
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
- Introduction or preservation of the hydroxy and methyl substituents on the butanoate backbone.
- Conversion of the carboxylic acid moiety to its lithium salt form, typically via reaction with lithium hydroxide.
Detailed Preparation Protocols
Boc Protection of the Amino Acid Precursor
- Starting from the corresponding amino acid or ester, the amino group is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as tetrahydrofuran (THF) or methanol.
- Reaction conditions typically involve stirring at room temperature or mild heating.
- The Boc protection ensures stability of the amino group during hydrolysis and salt formation steps.
Hydrolysis and Lithium Salt Formation
- The Boc-protected amino acid ester is subjected to hydrolysis using lithium hydroxide monohydrate (LiOH·H2O) in a mixture of solvents such as THF, methanol, and water.
- Typical conditions:
- Temperature: ambient to 45–50°C
- Time: overnight to 18 hours, sometimes extended with additional LiOH to ensure complete conversion
- After completion, the reaction mixture is acidified to pH ~3–4 using hydrochloric acid (HCl).
- The lithium salt is isolated by extraction and purification, often yielding a white solid product with high purity (~87% yield reported in similar Boc-protected amino acid lithium salts).
Purification and Characterization
- The crude product is purified by extraction with ethyl acetate and washing with brine.
- Drying agents such as magnesium sulfate (MgSO4) are used before filtration and solvent evaporation.
- Final purification may involve recrystallization or chromatography if necessary.
- Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.
Representative Reaction Scheme
Analysis of Preparation Methods
Advantages
- The use of lithium hydroxide allows direct formation of the lithium salt without requiring additional ion exchange steps.
- Boc protection is a well-established method providing excellent amino group stability.
- Mild reaction conditions preserve stereochemistry and sensitive functional groups (hydroxy and methyl).
Challenges
- Complete hydrolysis requires careful monitoring and sometimes additional LiOH to drive the reaction to completion.
- Acidification step must be controlled to avoid decomposition or side reactions.
- Purification can be complicated by the presence of lithium salts and residual solvents.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Scientific Research Applications
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:
Biology: The compound can be used in studies involving lithium’s effects on biological systems, including its role in mood stabilization and neuroprotection.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for bipolar disorder and other mood disorders, is ongoing.
Mechanism of Action
The mechanism by which lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The lithium ion can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the phosphoinositide pathway and the Wnt/β-catenin pathway, which are important for cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but lacks the complex organic structure.
Lithium citrate: Another lithium salt used in medicine, it also lacks the Boc-protected amino acid structure.
Lithium orotate: Used as a dietary supplement, it has a different organic ligand compared to the Boc-protected amino acid.
Uniqueness
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to its combination of a lithium ion with a Boc-protected amino acid derivative
Biological Activity
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate, a lithium salt derivative, has garnered attention due to its significant biological activities, particularly in neurobiology and cellular signaling pathways. This article delves into its biological mechanisms, effects on various cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H23LiN2O5
- Molecular Weight : 273.329 g/mol
- CAS Number : 368866-33-5
- Purity : ≥ 97%
This compound is characterized by a tert-butoxycarbonyl group which enhances its stability and solubility in biological systems.
Lithium's biological activity primarily involves its interaction with various signaling pathways, notably through the inhibition of glycogen synthase kinase 3 beta (GSK3B). This kinase plays a critical role in numerous cellular processes including:
- Cell Growth and Differentiation : Lithium's inhibition of GSK3B affects the phosphorylation status of various substrates involved in cell cycle regulation and apoptosis .
- Neuroprotection : Lithium has been shown to exert protective effects on neurons, potentially through modulation of neurotrophic factors and reduction of oxidative stress .
- Gene Expression Modulation : Lithium treatment alters gene expression patterns significantly, influencing pathways related to mood regulation and neurodevelopment .
Neurobiological Impact
Lithium is widely recognized for its mood-stabilizing properties, particularly in the treatment of bipolar disorder. Its effects include:
- Mood Stabilization : By modulating neurotransmitter systems and enhancing neuroplasticity, lithium helps stabilize mood swings .
- Neurogenesis : Studies suggest that lithium promotes the generation of new neurons in the hippocampus, a process crucial for learning and memory .
Cellular Signaling Pathways
Lithium influences various signaling pathways beyond GSK3B inhibition:
- Inhibition of Phosphatases : Lithium increases the phosphorylation of proteins by inhibiting certain phosphatases, thereby enhancing signaling cascades critical for cell survival .
- Calcium Signaling : Lithium affects calcium ion dynamics within cells, which is essential for neurotransmitter release and muscle contraction .
Case Studies and Research Findings
Several studies have explored the biological activity of lithium derivatives:
- GSK3 Inhibition Study :
- Neuroprotective Effects :
- Gene Expression Analysis :
Summary Table of Biological Activities
Q & A
Basic: What synthetic protocols are recommended for the preparation of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate with high enantiomeric excess?
Methodological Answer:
The synthesis involves sequential Boc protection and lithium salt formation:
Boc Protection: React the amino acid precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base (1:1.2 molar ratio) at 0–25°C for 4–6 hours .
Lithium Salt Formation: Treat the Boc-protected intermediate with lithium hydroxide (LiOH) in a water/THF mixture (1:1 v/v) at 0°C. Monitor pH to ensure complete deprotonation.
Purification: Isolate the product via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallize from methanol/diethyl ether to achieve >95% purity .
Critical Parameters:
- Anhydrous conditions prevent hydrolysis of the Boc group.
- Temperature control minimizes racemization at the chiral center .
Basic: Which analytical techniques are essential for confirming the stereochemical configuration and purity of this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H NMR: Confirm Boc group integrity (δ 1.4 ppm, tert-butyl protons) and stereochemistry (coupling constants, e.g., J = 6.8 Hz for adjacent chiral protons) .
- ¹³C NMR: Identify carbonyl signals (δ 155–160 ppm for Boc carbamate).
HPLC with Chiral Columns:
Specific Rotation:
Basic: What are the critical storage and handling precautions for this lithium salt to prevent degradation?
Methodological Answer:
- Storage: Keep at 2–8°C under argon in amber glass vials with desiccant (e.g., silica gel).
- Handling:
Advanced: How can competing N-terminal vs. side-chain reactivity be controlled during solid-phase peptide synthesis using this Boc-protected building block?
Methodological Answer:
Orthogonal Protection:
- Use acid-labile Boc for N-terminal protection (removed with 50% TFA/DCM).
- Employ base-stable groups (e.g., Alloc) for side-chain protection .
Coupling Optimization:
- Activate with HOBt/EDC in DMF at 0°C for 1 hour.
- Monitor coupling efficiency via Kaiser test (ninhydrin) .
Advanced: What experimental evidence explains discrepancies in reported catalytic activity of enzyme complexes incorporating this lithium salt?
Methodological Answer:
Contradictions arise from:
Lithium Counterion Effects:
- Varying Li⁺ concentrations alter enzyme kinetics (e.g., IC50 ± 15% across studies). Use ion-exchange chromatography to standardize salt content .
Residual TFA in Assays:
- Residual acid from Boc deprotection shifts pH. Neutralize with 0.1 M Tris buffer (pH 7.4) before activity measurements .
Advanced: What mechanistic studies validate the chemoselective functionalization of the 4-hydroxy group without Boc cleavage?
Methodological Answer:
Silyl Protection:
- React with TBDMS-Cl (1.2 eq) and imidazole (2 eq) in DCM at 25°C for 2 hours.
- Confirm selectivity via TLC (Rf 0.8 for silylated product vs. Rf 0.3 for Boc-deprotected byproducts) .
Mitsunobu Reaction:
- Convert the protected hydroxyl to an ether using DIAD/PPh₃. Boc remains intact (¹H NMR validation) .
Advanced: How do quantum mechanical calculations inform the conformational stability of this lithium salt in different solvent environments?
Methodological Answer:
DFT Calculations (B3LYP/6-31G):*
- Lithium coordinates tetrahedrally with two carboxylate oxygens and two THF molecules (bond lengths: 1.95–2.10 Å).
Solvation Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
